![molecular formula C16H31N3O2 B14932254 N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B14932254.png)
N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide
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Overview
Description
N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,2-dimethylpropanoyl group and an ethyl chain terminating in another 2,2-dimethylpropanamide group. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities .
Preparation Methods
The synthesis of N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,2-dimethylpropanoyl group: The piperazine ring is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the 2,2-dimethylpropanoyl-substituted piperazine.
Attachment of the ethyl chain: The resulting compound is further reacted with ethyl bromide to introduce the ethyl chain.
Formation of the final product: The final step involves the reaction of the intermediate with 2,2-dimethylpropanamide under suitable conditions to yield this compound.
Chemical Reactions Analysis
N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the piperazine ring.
Scientific Research Applications
N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including psychiatric disorders and infections.
Mechanism of Action
The mechanism of action of N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, which are involved in regulating mood and behavior. By modulating the activity of these receptors, the compound can exert antipsychotic and antidepressant effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death .
Comparison with Similar Compounds
N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide can be compared with other piperazine derivatives, such as:
This compound: This compound has similar structural features but may differ in its biological activities and applications.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound is a hybrid of piperazine and benzothiazole moieties and is known for its antipsychotic and antimicrobial activities.
N-(2,4-Dimethylphenyl)formamide: This compound is another piperazine derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H31N3O2 |
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Molecular Weight |
297.44 g/mol |
IUPAC Name |
N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H31N3O2/c1-15(2,3)13(20)17-7-8-18-9-11-19(12-10-18)14(21)16(4,5)6/h7-12H2,1-6H3,(H,17,20) |
InChI Key |
WIHMFYMRCLITKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCN(CC1)C(=O)C(C)(C)C |
Origin of Product |
United States |
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